5-Amino-2-(carboxymethyl)benzoic acid
Overview
Description
5-Amino-2-(carboxymethyl)benzoic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, featuring an amino group at the 5-position and a carboxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(carboxymethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 5-nitro-2-(carboxymethyl)benzoic acid with a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding this compound.
Another method involves the Ullmann reaction, where 2-bromo-5-nitrobenzoic acid is reacted with glycine under microwave irradiation. The reaction conditions typically include a copper catalyst and a base, such as potassium carbonate, to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction reactions using hydrogen gas and palladium catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(carboxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to form an amino group.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-Nitro-2-(carboxymethyl)benzoic acid.
Reduction: this compound.
Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-(carboxymethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(carboxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the carboxymethyl group can participate in ionic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(carboxyethyl)benzoic acid
- 5-Amino-2-(carboxypropyl)benzoic acid
- 5-Amino-2-(carboxybutyl)benzoic acid
Comparison
Compared to its analogs, 5-Amino-2-(carboxymethyl)benzoic acid is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of the carboxymethyl group at the 2-position provides distinct steric and electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-2-(carboxymethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3,10H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHCOCASDAOIQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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